molecular formula C31H21BrClN3O2 B11705103 [3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](4-chlorophenyl)methanone

[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](4-chlorophenyl)methanone

Cat. No.: B11705103
M. Wt: 582.9 g/mol
InChI Key: GGKDRHVLYMIPBF-UHFFFAOYSA-N
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Description

6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzoyl chlorides, and pyrazoles. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Benzoylation: The pyrazole intermediate is then reacted with 4-chlorobenzoyl chloride to introduce the benzoyl group.

    Quinolinone formation: The benzoylated pyrazole is further reacted with a brominated aniline derivative under acidic or basic conditions to form the quinolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the quinolinone structure.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dihydroquinolinone derivatives.

    Substitution: Formation of compounds with different substituents replacing bromine or chlorine.

Scientific Research Applications

6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMO-3-[1-(4-METHYLBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
  • 6-BROMO-3-[1-(4-FLUOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Uniqueness

The presence of the 4-chlorobenzoyl group in 6-BROMO-3-[1-(4-CHLOROBENZOYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE distinguishes it from similar compounds. This specific substituent may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C31H21BrClN3O2

Molecular Weight

582.9 g/mol

IUPAC Name

6-bromo-3-[2-(4-chlorobenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H21BrClN3O2/c32-22-13-16-25-24(17-22)28(20-9-5-2-6-10-20)29(30(37)34-25)26-18-27(19-7-3-1-4-8-19)36(35-26)31(38)21-11-14-23(33)15-12-21/h1-17,27H,18H2,(H,34,37)

InChI Key

GGKDRHVLYMIPBF-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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